

7-Hydroxyisoflavone chemical structure and properties

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Compound of Interest

Compound Name: 7-Hydroxyisoflavone

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7-Hydroxyisoflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavonoid, a class of phytoestrogens, that has garnered significant interest in the scientific community for its diverse pharmacological activities. As the simplest member of the **7-hydroxyisoflavone** class, it serves as a foundational structure for more complex derivatives.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **7-Hydroxyisoflavone**, with a focus on its antiviral, anti-inflammatory, and aromatase inhibitory effects. Detailed experimental protocols and visualizations of implicated signaling pathways are provided to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

7-Hydroxyisoflavone, with the IUPAC name 7-hydroxy-3-phenylchromen-4-one, possesses a core isoflavone structure characterized by a phenyl group at the 3-position of the chromen-4-one ring system. A hydroxyl group at the 7-position is a key feature influencing its biological activity.

Identifier	Value
IUPAC Name	7-hydroxy-3-phenylchromen-4-one[2]
Synonyms	7-Hydroxy-3-phenyl-4H-chromen-4-one, 7-Hydroxy-3-phenylchromone
CAS Number	13057-72-2[2]
Molecular Formula	C ₁₅ H ₁₀ O ₃ [2]
Molecular Weight	238.24 g/mol [2]
SMILES	<chem>C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O</chem>
InChI	InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H
InChIKey	WMKOZARWBMFKAS-UHFFFAOYSA-N

Table 1: Chemical Identifiers of **7-Hydroxyisoflavone**

Property	Value	Reference
Appearance	White to off-white solid powder	[3]
Melting Point	214.0 to 218.0 °C	[3]
Boiling Point	450.1 ± 45.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
LogP	3.02	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	1	[3]
Solubility	Soluble in DMSO	[3]

Table 2: Physicochemical Properties of **7-Hydroxyisoflavone**

Biological Activities and Mechanisms of Action

7-Hydroxyisoflavone exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antiviral Activity against Enterovirus 71 (EV71)

7-Hydroxyisoflavone has demonstrated potent antiviral activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease.^[4] Studies have shown that it can significantly inhibit the cytopathic effect of EV71 in Vero cells.^[4] The 50% inhibitory concentration (IC₅₀) for this antiviral activity has been reported to be in the range of 3.25 to 4.92 μM .^[4] Mechanistic studies suggest that **7-Hydroxyisoflavone** acts at an early stage of the EV71 replication cycle, leading to a dose-dependent reduction in viral RNA and protein synthesis.^[4]

Anti-Inflammatory Properties

The anti-inflammatory effects of **7-Hydroxyisoflavone** are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of pro-inflammatory mediators. Furthermore, **7-Hydroxyisoflavone** can suppress the activation of nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.

Aromatase Inhibition

7-Hydroxyisoflavone has been identified as a potent inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.^[2] By inhibiting aromatase, **7-Hydroxyisoflavone** can reduce the production of estrogens, suggesting its potential therapeutic application in estrogen-dependent conditions. The IC₅₀ value for aromatase inhibition by **7-Hydroxyisoflavone** has been reported to be approximately 0.5 μM .^[5]

Quantitative Data Summary

Biological Activity	Assay Type	Cell Line/System	IC50 Value	Reference
Antiviral (Enterovirus 71)	Cytopathic Effect Assay	Vero cells	3.25 - 4.92 μ M	[4]
Aromatase Inhibition	Human Placental Microsomes	-	0.5 μ M	[5]
COX-2 Inhibition	Enzymatic Assay	-	Not explicitly found for 7-Hydroxyisoflavone	
5-LOX Inhibition	Enzymatic Assay	-	Not explicitly found for 7-Hydroxyisoflavone	

Table 3: Summary of IC50 Values for **7-Hydroxyisoflavone**

Experimental Protocols

Antiviral Activity: Cytopathic Effect (CPE) Assay against Enterovirus 71

This protocol is based on the methodology for assessing the antiviral activity of compounds against EV71 in Vero cells.

1. Cell Culture and Virus Propagation:

- Culture Vero (African green monkey kidney) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Propagate Enterovirus 71 (e.g., strain BrCr) in Vero cells and determine the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method.

2. Cytopathic Effect Inhibition Assay:

- Seed Vero cells into 96-well plates at a density that allows for confluent monolayer formation within 24 hours.
- Prepare serial dilutions of **7-Hydroxyisoflavone** in DMEM with 2% FBS.
- When cells are confluent, remove the growth medium and add 100 μ L of the diluted **7-Hydroxyisoflavone** to each well.
- Include a virus control (cells with virus but no compound) and a cell control (cells with medium only).
- Immediately after adding the compound, infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01, except for the cell control wells.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show approximately 90% CPE.
- Observe the cells under a microscope for the presence of CPE (e.g., cell rounding, detachment).
- Quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Calculate the IC₅₀ value, which is the concentration of **7-Hydroxyisoflavone** that inhibits the viral CPE by 50% compared to the virus control.

Anti-Inflammatory Activity: Western Blot Analysis of NF- κ B and MAPK Pathways

This protocol describes a general method for analyzing the phosphorylation status of key proteins in the NF- κ B and MAPK signaling pathways.

1. Cell Culture and Treatment:

- Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate medium.
- Seed the cells in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **7-Hydroxyisoflavone** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 30 minutes to 24 hours) to activate the NF- κ B and MAPK pathways. Include an unstimulated control and a vehicle control.

2. Protein Extraction and Quantification:

- Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

3. Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IkBa, IkBa, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Aromatase Inhibition Assay

This protocol is based on the use of human placental microsomes to assess aromatase inhibitory activity.

1. Preparation of Human Placental Microsomes:

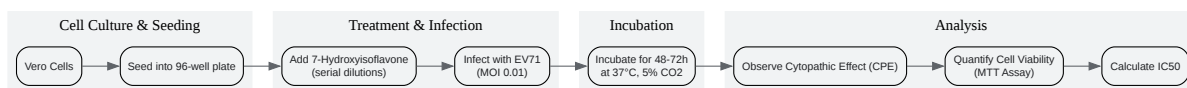
- Obtain human placental tissue and prepare microsomes through differential centrifugation.
- Determine the protein concentration of the microsomal preparation.

2. Aromatase Inhibition Assay:

- Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the substrate [1 β -³H(N)]-androst-4-ene-3,17-dione.
- Add various concentrations of **7-Hydroxyisoflavone** or a known aromatase inhibitor (e.g., letrozole) as a positive control.
- Initiate the reaction by adding the human placental microsomes.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

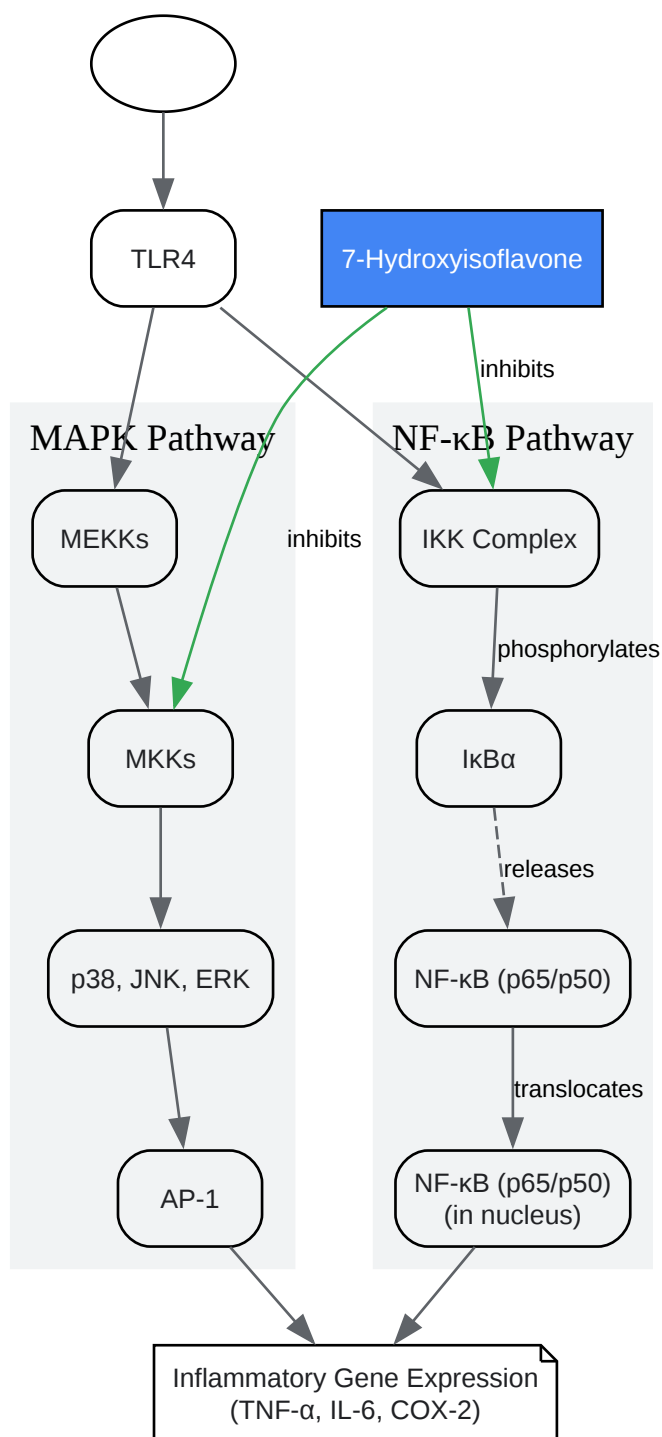
- Stop the reaction by adding an ice-cold solvent (e.g., chloroform).
- Separate the released $^3\text{H}_2\text{O}$ from the radiolabeled substrate by a dextran-coated charcoal suspension.
- Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
- Calculate the percentage of aromatase inhibition for each concentration of **7-Hydroxyisoflavone**.
- Determine the IC₅₀ value, which is the concentration of **7-Hydroxyisoflavone** that causes 50% inhibition of aromatase activity.

Signaling Pathway and Experimental Workflow Diagrams



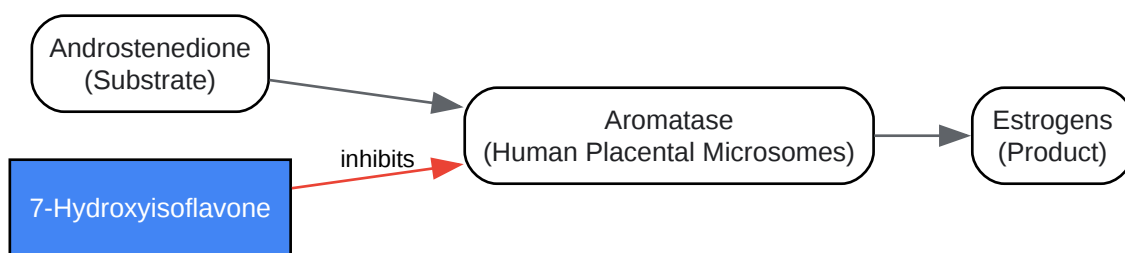
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Antiviral Cytopathic Effect Assay Workflow



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Inhibition of NF-κB and MAPK Signaling Pathways



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Mechanism of Aromatase Inhibition

Conclusion

7-Hydroxyisoflavone is a promising natural compound with a well-defined chemical structure and a spectrum of interesting biological activities. Its demonstrated antiviral, anti-inflammatory, and aromatase inhibitory properties warrant further investigation for potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research into the mechanisms of action and potential drug development of **7-Hydroxyisoflavone** and its derivatives. As research in this area continues, a deeper understanding of its pharmacological profile will undoubtedly emerge, paving the way for novel therapeutic strategies.

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